N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide is an aromatic amide.
Scientific Research Applications
1. Synthesis and Biological Activity
Research has demonstrated the synthesis of various chemical compounds similar to N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide. For instance, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which exhibited significant antimicrobial activities against bacterial and fungal growth (Akbari et al., 2008). Additionally, Atta and Abdel-Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, demonstrating cytotoxicity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
2. Antioxidant and Anti-Inflammatory Properties
Kumar et al. (2008) researched the anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, showing potential for medical applications (Kumar et al., 2008).
3. Anticonvulsant Properties
The structural and molecular interaction studies, such as those conducted by Kubicki et al. (2000) on anticonvulsant enaminones including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, provide insights into the potential applications of this compound in neurological conditions (Kubicki et al., 2000).
4. Anticancer Applications
Compounds similar to this compound have been investigated for their anticancer properties. El‐Sayed et al. (2011) synthesized 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one and its derivatives, exhibiting antitumor and antibacterial activity, suggesting potential uses in cancer research (El‐Sayed et al., 2011).
5. Antimicrobial Activity
Desai et al. (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrating in vitro antibacterial and antifungal activities, indicating the potential antimicrobial applications of related compounds (Desai et al., 2011).
Properties
Molecular Formula |
C16H11ClN2OS |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2OS/c17-11-5-1-2-6-12(11)19-16(20)15-9-8-14(21-15)13-7-3-4-10-18-13/h1-10H,(H,19,20) |
InChI Key |
GIFKUSHSCZVGIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)C3=CC=CC=N3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)C3=CC=CC=N3)Cl |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.